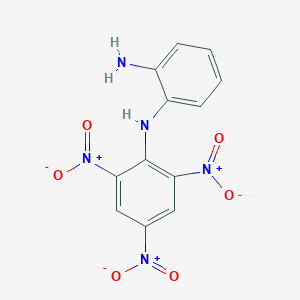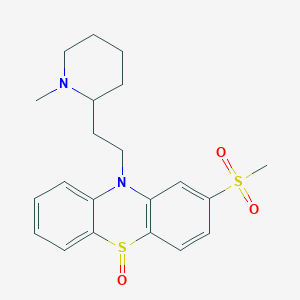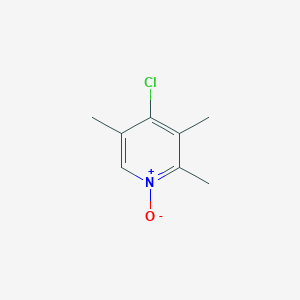
4-氯-2,3,5-三甲基-1-氧化吡啶-1-鎓
概述
描述
Synthesis Analysis
The synthesis of related pyridinium compounds involves streamlined procedures that have evolved to address limitations such as scale, reagent problems, and reliance on chromatography. For example, the synthesis of 2,3,4,5-Tetrahydro-1,3,3-trimethyldipyrrin, a precursor to chlorins and oxochlorins, has been refined to improve yield and scalability, demonstrating the ongoing development in synthesizing complex organic molecules (Ptaszek et al., 2005).
Molecular Structure Analysis
Structural analyses of related compounds, such as 2-methyl-3-chloro-9-hydroxypyrido[1,2-a]pyrimidin-4-one, reveal that these molecules can exhibit interesting behaviors like tautomeric equilibria in different solvents. X-ray diffraction and IR spectroscopy studies provide insights into the molecular forms and zwitterionic nature in solutions, underscoring the importance of structural studies in understanding the chemical behavior of pyridinium derivatives (Koval’chukova et al., 2004).
Chemical Reactions and Properties
The chemical reactions involving pyridinium compounds are diverse, ranging from the synthesis of specific building blocks for gastric-acid inhibiting compounds to the formation of complexes with various ligands. These reactions often involve strategic substitutions and the formation of N-oxide derivatives, highlighting the reactive versatility and functional adaptability of the pyridinium core (Mittelbach et al., 1988).
Physical Properties Analysis
The study of physical properties, such as phase transitions and vibrational frequencies, provides critical information on the stability and behavior of pyridinium compounds under different conditions. Research into the crystal structures and cationic motions of trimethylpyridinium hexachlorometallates, for example, reveals the impact of hydrogen bonding and crystal packing on the material's properties, including thermal stability and reorientation energies (Sato et al., 1998).
科学研究应用
绿原酸:药理学综述
绿原酸 (CGA) 是一种因其广泛的生物学和药理作用而备受关注的化合物。虽然与 4-氯-2,3,5-三甲基-1-氧化吡啶-1-鎓不同,但 CGA 的广泛研究为科学研究中其他氯化化合物的潜在探索提供了一个模型。CGA 已证明具有多种治疗作用,包括抗氧化活性、抗炎作用以及治疗代谢紊乱的潜力。此类研究突出了在医学和药理学中探索氯化化合物多方面应用的重要性 (Naveed 等人,2018)。
S-1 在癌症治疗中的应用
S-1 是一种口服氟嘧啶,含有包括 5-氯-2,4-二羟基吡啶在内的多种化合物,已被开发用于提高癌症治疗的疗效和耐受性。这个例子表明,类似于 4-氯-2,3,5-三甲基-1-氧化吡啶-1-鎓的氯化化合物有可能在为癌症等严重疾病开发新的治疗方法中发挥重要作用。S-1 在结直肠癌和胃癌临床试验中的成功应用强调了继续研究氯化化合物的必要性 (Miyamoto 等人,2014)。
氯吡膦的微生物降解
对氯化杀虫剂氯吡膦的微生物降解的研究为了解氯化化合物的环境应用提供了见解。了解微生物分解氯吡膦等氯化化合物的机制可以促进生物修复技术的发展,为杀虫剂污染提供环保的解决方案。这一研究领域展示了研究氯化合物的降解和转化过程的更广泛的环境意义 (Chishti 等人,2013)。
属性
IUPAC Name |
4-chloro-2,3,5-trimethyl-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-5-4-10(11)7(3)6(2)8(5)9/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEIVKNYMXKWILN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[N+](=C(C(=C1Cl)C)C)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381289 | |
| Record name | 4-Chloro-2,3,5-trimethyl-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2,3,5-trimethyl-1-oxidopyridin-1-ium | |
CAS RN |
109371-20-2 | |
| Record name | Pyridine, 4-chloro-2,3,5-trimethyl-, 1-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109371-20-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2,3,5-trimethyl-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details




Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

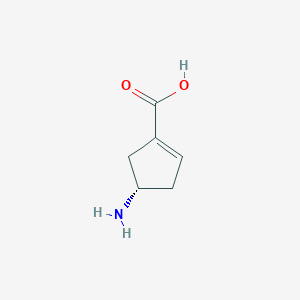
![1-[4-(Propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one](/img/structure/B12854.png)
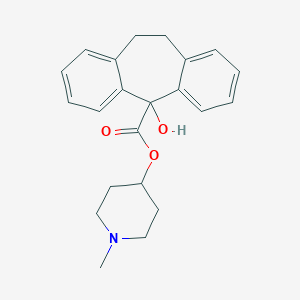
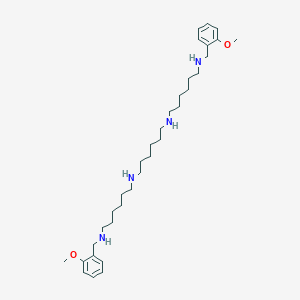

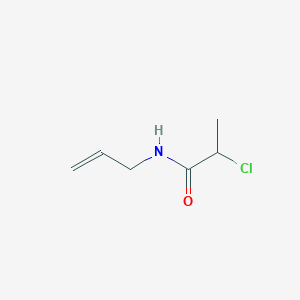
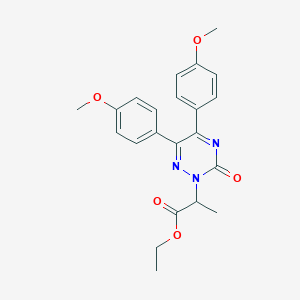
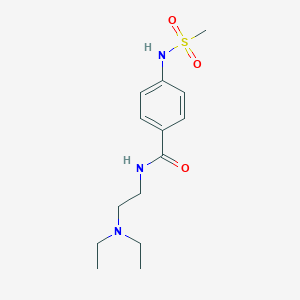
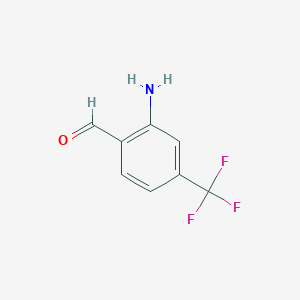
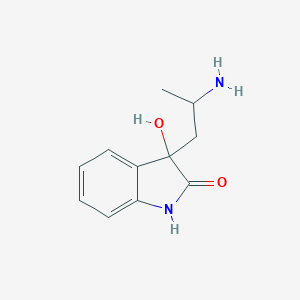
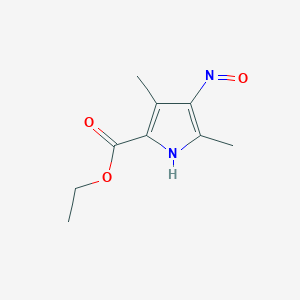
![2H-Furo[3,2-b]pyrrol-2-one, 4-acetylhexahydro-, (3aR-cis)-(9CI)](/img/structure/B12873.png)
